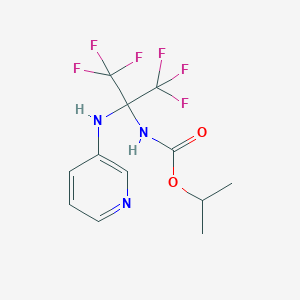![molecular formula C20H24F3N5O5S B396252 ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE](/img/structure/B396252.png)
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine-2-ylsulfamoyl intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance
作用机制
The mechanism of action of ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of receptor-ligand interactions .
相似化合物的比较
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Similar in structure but differs in the functional groups attached to the pyrimidine ring.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: Contains a naphthalene ring instead of the trifluoromethyl group.
Uniqueness
ETHYL 2-({4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C20H24F3N5O5S |
|---|---|
分子量 |
503.5g/mol |
IUPAC 名称 |
ethyl 2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C20H24F3N5O5S/c1-5-16(29)27-19(20(21,22)23,17(30)33-6-2)26-14-7-9-15(10-8-14)34(31,32)28-18-24-12(3)11-13(4)25-18/h7-11,26H,5-6H2,1-4H3,(H,27,29)(H,24,25,28) |
InChI 键 |
KLUIQDRJVHIQPX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
规范 SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


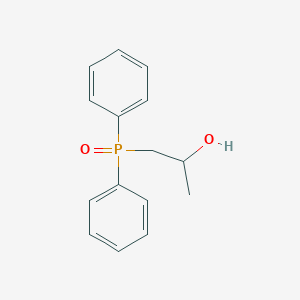
![Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396170.png)
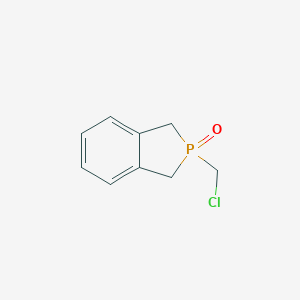

![2-methyl-N-{[(2-pyridinylamino)carbonyl]oxy}propanimidoyl chloride](/img/structure/B396178.png)
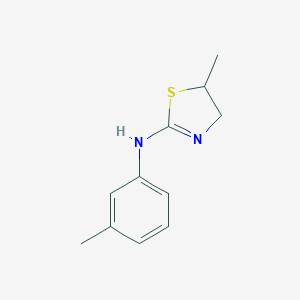
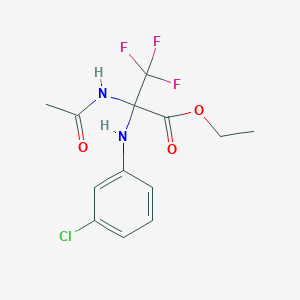
![ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
![N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride](/img/structure/B396186.png)
![N-[2,2,2-trifluoro-1-[(5-methylpyridin-2-yl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396187.png)
![N-(4-bromophenyl)-N'-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396189.png)
![ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE](/img/structure/B396190.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(2-HYDROXY-2-PHENYLETHYL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B396191.png)
